molecular formula C12H20N2O5 B15355907 Tert-butyl 3-nitro-3-(3-oxopropyl)pyrrolidine-1-carboxylate CAS No. 1309581-44-9

Tert-butyl 3-nitro-3-(3-oxopropyl)pyrrolidine-1-carboxylate

Cat. No.: B15355907
CAS No.: 1309581-44-9
M. Wt: 272.30 g/mol
InChI Key: BDKPPDHXHGVSJF-UHFFFAOYSA-N
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Description

Tert-butyl 3-nitro-3-(3-oxopropyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C8H15NO3. It is a derivative of pyrrolidine, featuring a nitro group and a tert-butyl ester group. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Properties

CAS No.

1309581-44-9

Molecular Formula

C12H20N2O5

Molecular Weight

272.30 g/mol

IUPAC Name

tert-butyl 3-nitro-3-(3-oxopropyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H20N2O5/c1-11(2,3)19-10(16)13-7-6-12(9-13,14(17)18)5-4-8-15/h8H,4-7,9H2,1-3H3

InChI Key

BDKPPDHXHGVSJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CCC=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure the selective introduction of the nitro group.

Industrial Production Methods: In an industrial setting, the production of tert-butyl 3-nitro-3-(3-oxopropyl)pyrrolidine-1-carboxylate involves large-scale nitration reactions with stringent safety measures to handle the reactive nitrating agents. The process is optimized to achieve high yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a strong base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyrrolidines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-nitro-3-(3-oxopropyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicine: It may be explored for its therapeutic potential, especially in the development of new drugs targeting various diseases.

Industry: In the chemical industry, it serves as a building block for the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl 3-nitro-3-(3-oxopropyl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • Tert-butyl pyrrolidine-1-carboxylate: Lacks the nitro and oxopropyl groups.

  • 3-Nitropropyl pyrrolidine-1-carboxylate: Similar structure but without the tert-butyl group.

  • Tert-butyl 3-aminopyrrolidine-1-carboxylate: Contains an amino group instead of a nitro group.

Uniqueness: Tert-butyl 3-nitro-3-(3-oxopropyl)pyrrolidine-1-carboxylate is unique due to the presence of both the nitro and oxopropyl groups, which confer distinct chemical properties and reactivity compared to its similar compounds.

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